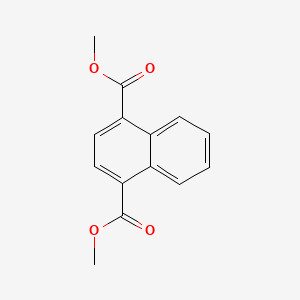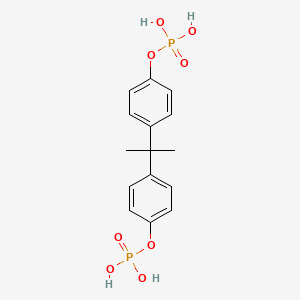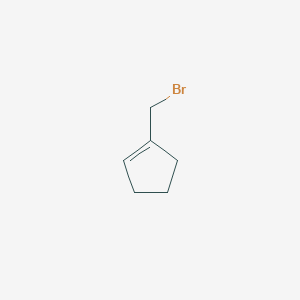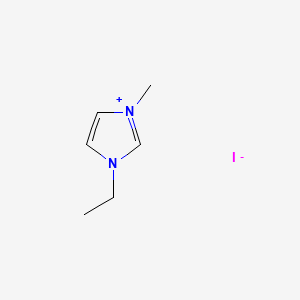
3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine
Descripción general
Descripción
The compound "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" is a heterocyclic molecule that features a pyrazole ring fused with a phenyl and a furan ring. This structure is a common motif in various synthesized compounds that exhibit a range of biological activities, including herbicidal, antifungal, and antibacterial properties . The presence of the furan and phenyl groups contributes to the molecule's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of derivatives of "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" has been reported using different methods. One approach involves a one-pot four-component domino reaction that is catalyst-free and uses water as a solvent, which is considered green chemistry due to its environmentally friendly nature . Another method includes the cyclization of various propenone derivatives with N-substituted phenyl hydrazine, which leads to the formation of pyrazoline derivatives with potential antibacterial activity . These synthetic routes are designed to yield compounds with high purity and good yields, which are confirmed by spectral data and elemental analyses.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . Additionally, the crystal structure of a closely related compound has been determined, revealing the spatial arrangement of the furan and phenyl rings and their dihedral angles, which can influence the compound's biological activity .
Chemical Reactions Analysis
The chemical reactivity of "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" derivatives is highlighted by their ability to undergo further chemical transformations. For instance, the amino group on the pyrazole ring can participate in reactions leading to the formation of novel heterocyclic compounds, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines . These reactions expand the chemical diversity and potential applications of the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" derivatives are influenced by their molecular structure. For example, the presence of a disordered furan ring can affect the compound's melting point and solubility . The compound's fluorescent properties have also been studied, showing that the solid-state form can exhibit different photoluminescence behavior compared to its solution form, which is indicative of aggregation-induced emission .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their antimicrobial properties. A study by Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in antimicrobial applications (Hamed et al., 2020). Additionally, the research by Idhayadhulla et al. (2012) synthesized new series of pyrazole and imidazole derivatives, including 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine, and screened them for antimicrobial activity (Idhayadhulla et al., 2012).
Biological and Pharmacological Activities
Various studies have explored the biological activities of this compound and its derivatives. For instance, Huo et al. (2016) designed and synthesized novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives and evaluated their herbicidal and antifungal activities, demonstrating significant biological activity in these contexts (Huo et al., 2016).
Catalytic Synthesis and Antioxidant Properties
In the field of catalysis, a study by Prabakaran et al. (2021) involved the catalytic synthesis of novel chalcone derivatives using 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine and evaluated their antioxidant properties. This highlights the compound's utility in the synthesis of bioactive molecules with potential health benefits (Prabakaran et al., 2021).
Synthesis Methods and Structural Analysis
Studies have also focused on novel synthesis methods and structural analysis of this compound. Jothikrishnan et al. (2009) developed a simple method for the synthesis of pyrazoline derivatives containing furan moiety using microwave irradiation, showcasing advanced synthesis techniques (Jothikrishnan et al., 2009). Additionally, Zheng et al. (2010) synthesized new 3,5-diaryl-1H-pyrazoles and characterized them, demonstrating the importance of structural analysis in understanding the properties of such compounds (Zheng et al., 2010).
Direcciones Futuras
The future directions for “3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine” could involve further exploration of its synthesis, characterization, and potential applications. Furfural, a similar compound, is an important starting material for a large number of reactions and plays an indispensable role in many synthetic pathways .
Mecanismo De Acción
Target of Action
It has been suggested that similar compounds have potential antitumor activity . These compounds could be promising chemotherapeutic agents targeting kinase pathways .
Mode of Action
It’s suggested that similar compounds interact with their targets through a process of hydroarylation of the carbon–carbon double bond . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
Biochemical Pathways
It’s suggested that similar compounds could affect carcinogenic pathway-involved kinase proteins .
Pharmacokinetics
It’s suggested that similar compounds have good drug-likeness properties .
Result of Action
It’s suggested that similar compounds demonstrate good antimicrobial activity against yeast-like fungi candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .
Action Environment
It’s suggested that similar compounds are stable under superelectrophilic activation conditions in neat triflic acid tfoh .
Propiedades
IUPAC Name |
5-(furan-2-yl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWCNJZKCFQJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



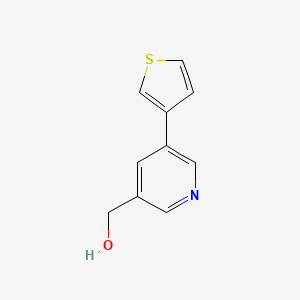


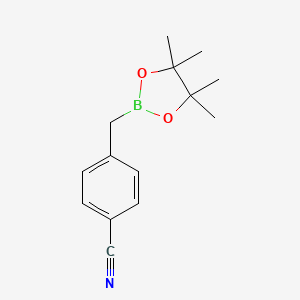
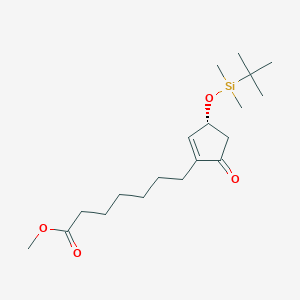
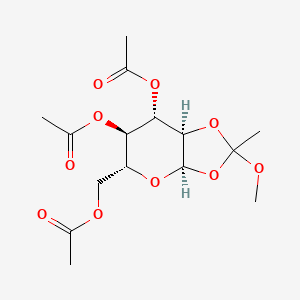
![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)
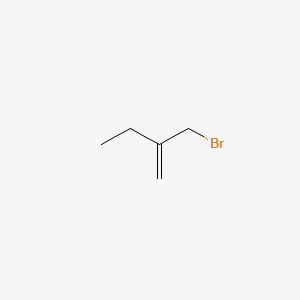

![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)
